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This guide provides a comparative analysis of mavodelpar, an investigational peroxisome
proliferator-activated receptor delta (PPAR®) agonist, and its intended impact on mitochondrial
dysfunction stemming from mitochondrial DNA (mtDNA) defects. While the pivotal clinical trial
for mavodelpar in Primary Mitochondrial Myopathies (PMM) did not meet its endpoints, an
examination of its mechanism and trial design in the context of other therapeutic strategies
offers valuable insights for the future of mitochondrial disease drug development.

Mavodelpar: A Focus on Mitochondrial Biogenesis

Mavodelpar (formerly REN0O1) is a potent and selective agonist of the PPARd nuclear
receptor.[1][2] The therapeutic hypothesis was that activating PPARd would stimulate a
transcriptional cascade leading to enhanced mitochondrial function and biogenesis.[1] This
mechanism involves the upregulation of genes crucial for fatty acid oxidation and the creation
of new mitochondria, aiming to compensate for the energy deficit characteristic of PMM.[1][3]
PMM are a group of rare genetic disorders caused by mutations or deletions in mtDNA or
nuclear DNA (nDNA), which impair the mitochondria’s ability to produce ATP, leading to
significant energy deficits in tissues with high energy demand like muscle and brain.[1][4]

The PPARO Signaling Pathway
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Mavodelpar, as a PPARS agonist, was designed to activate the PPARS receptor. This receptor
forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator
Response Elements (PPRES) in the promoter region of target genes. A key coactivator in this
pathway is PGC-1a (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha), a
master regulator of mitochondrial biogenesis.[5][6] Activation of this pathway was expected to
increase the machinery for fatty acid oxidation and the number of mitochondria, thereby
boosting cellular energy production.[3][6]
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Caption: Mavodelpar's Proposed PPARd Signaling Pathway

Clinical Evaluation: The STRIDE Trial

The primary investigation into mavodelpar's efficacy in PMM due to mtDNA defects was the
STRIDE study, a global, randomized, double-blind, placebo-controlled Phase 2b trial.[4][7]

Experimental Protocol: 12-Minute Walk Test (12MWT)

The protocol for the primary efficacy endpoint, the 12MWT, is a standardized assessment of
functional exercise capacity.

e Objective: To measure the maximum distance a participant can walk in 12 minutes along a
flat, hard-surfaced corridor.

e Procedure:
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[e]

Participants are instructed to walk as far as possible for 12 minutes, turning around at
marked endpoints of a measured track.

[e]

Standardized encouragement is provided at specific intervals.

o

Participants are permitted to stop and rest if necessary, but the timer continues.

The total distance walked is recorded.

[¢]

o Outcome Measure: The change in distance walked from baseline to the 24-week endpoint.[7]

[8]

STRIDE Trial Workflow

The STRIDE study followed a structured clinical trial workflow from participant screening to final
analysis.
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Caption: STRIDE Clinical Trial Workflow

Quantitative Data and Outcomes

The STRIDE trial did not meet its primary or secondary efficacy endpoints.[4][8] Consequently,
the development of mavodelpar for PMM was suspended.[7] While specific quantitative results
from the trial are pending final analysis and publication, the key design elements are

summarized below.[4]
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Parameter

Mavodelpar (STRIDE Trial)

Drug Target

Peroxisome Proliferator-Activated Receptor
Delta (PPARJ)

Mechanism

Transcriptional upregulation of mitochondrial

biogenesis & fatty acid oxidation

Patient Population

Adults with Primary Mitochondrial Myopathy
(PMM) due to mtDNA defects

Dosage

100 mg, once daily

Trial Phase

Phase 2b (Pivotal)

Primary Endpoint

Change from baseline in 12-Minute Walk Test
(12MWT) at 24 weeks

Secondary Endpoint

Change from baseline in PROMIS® Short Form

Fatigue 13a score

Outcome

Did not meet primary or secondary endpoints

Comparative Landscape of Therapeutic Strategies

Mavodelpar's approach of inducing mitochondrial biogenesis is one of several strategies being

explored for mitochondrial diseases. A comparison with alternatives highlights the diverse

efforts to tackle these complex disorders.

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

. ] Potential
Therapeutic Mechanism of L
Example Drug(s) . Application in
Strategy Action
mtDNA Defects
Induces mitochondrial ) )
_ _ Aims to increase the
biogenesis and fatty )
S number of functional
) Mavodelpar, acid oxidation by ) )
PPARS Agonism ] o mitochondria to
Bocidelpar activating the PPARS
o compensate for
transcriptional )
defective ones.
pathway.[7][9]
Binds to and stabilizes
cardiolipin, a key lipid
of the inner Aims to improve the
o mitochondrial function of existing
Cardiolipin S ) ) )
o Elamipretide membrane, to improve  mitochondria by
Stabilization

electron transport
chain function and
ATP production.[10]
[11]

preserving membrane

integrity.

Electron Chain Coenzyme Q10,

Act as electron
carriers in the electron

transport chain,

Directly supports the

compromised

potentially bypassing oxidative
Enhancement Idebenone ] )

defects and reducing phosphorylation

oxidative stress.[12] process.

[13]

Reduce levels of

reactive oxygen -

_ Mitigates the
species (ROS)
o downstream
o Vitamin E, N- generated by ]

Antioxidants damaging effects of

acetylcysteine

dysfunctional
mitochondria, thereby
limiting cellular

damage.[14]

mitochondrial

dysfunction.

© 2025 BenchChem. All rights reserved.

6/9

Tech Support


https://globalgenes.org/raredaily/reneo-suspends-development-of-mavodelpar-after-pivotal-study-in-pmm-misses/
https://horizonscandb.pcori.org/report/topics/840
https://pmc.ncbi.nlm.nih.gov/articles/PMC11816484/
https://pubmed.ncbi.nlm.nih.gov/39940712/
https://www.mdpi.com/2073-4409/12/20/2494
https://pubmed.ncbi.nlm.nih.gov/28943110/
https://www.researchgate.net/publication/319907290_Therapies_for_mitochondrial_diseases_and_current_clinical_trials
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Activates multiple
PPAR isoforms (a, vy,

0) to broadly stimulate  Similar to mavodelpar,

Mitochondrial Bezafibrate (PPAR ) ) ) )
) ] ] mitochondrial aims to increase
Biogenesis (Other) pan-agonist) ) ] ] )
biogenesis and mitochondrial mass.
metabolic gene
expression.[6][14]
Conclusion

The journey of mavodelpar underscores the significant challenges in developing treatments for
mitochondrial diseases. Although the STRIDE trial was unsuccessful, the data generated are
crucial for the scientific community.[4][8] The PPARS pathway remains a target of interest, and
the lessons learned from mavodelpar will inform the design of future trials and the development
of next-generation therapeutics. Comparing the biogenesis--focused strategy of mavodelpar
with membrane-stabilizing and electron-transport-enhancing approaches illustrates a
multifaceted and evolving landscape in the quest for effective therapies for patients with
debilitating mitochondrial DNA defects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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